molecular formula C25H25N3OS2 B2623234 3-amino-N-(4-isopropylphenyl)-4-(thiophen-2-yl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide CAS No. 370854-42-5

3-amino-N-(4-isopropylphenyl)-4-(thiophen-2-yl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide

Cat. No.: B2623234
CAS No.: 370854-42-5
M. Wt: 447.62
InChI Key: YUXMFWVYBZYQKV-UHFFFAOYSA-N
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Description

3-amino-N-(4-isopropylphenyl)-4-(thiophen-2-yl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide is a thienoquinoline derivative characterized by a bicyclic thieno[2,3-b]quinoline core substituted with a 4-isopropylphenyl carboxamide group at position 2 and a thiophen-2-yl moiety at position 3. Its unique substituents—a thiophene ring and an isopropylphenyl group—distinguish it from analogs and may influence its physicochemical and biological properties.

Properties

IUPAC Name

3-amino-N-(4-propan-2-ylphenyl)-4-thiophen-2-yl-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H25N3OS2/c1-14(2)15-9-11-16(12-10-15)27-24(29)23-22(26)21-20(19-8-5-13-30-19)17-6-3-4-7-18(17)28-25(21)31-23/h5,8-14H,3-4,6-7,26H2,1-2H3,(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUXMFWVYBZYQKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)NC(=O)C2=C(C3=C(C4=C(CCCC4)N=C3S2)C5=CC=CS5)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H25N3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-amino-N-(4-isopropylphenyl)-4-(thiophen-2-yl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure

The compound features a unique structure that combines various functional groups which may contribute to its biological activity. The IUPAC name highlights its complex arrangement of atoms:

  • IUPAC Name : 3-amino-N-(4-isopropylphenyl)-4-(thiophen-2-yl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities, including:

  • Antimicrobial Activity : Studies have shown that certain derivatives of quinoline compounds possess antimicrobial properties. The thienoquinoline framework may enhance this activity due to its ability to interact with bacterial membranes.
  • Anticancer Properties : Compounds with similar structural motifs have been investigated for their ability to inhibit cancer cell proliferation. The presence of the thiophene and quinoline moieties can contribute to anticancer effects through various mechanisms such as apoptosis induction and cell cycle arrest.
  • Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in disease pathways. For instance, its potential to inhibit acetylcholinesterase (AChE) could be explored in the context of neurodegenerative diseases like Alzheimer's.

Case Studies and Research Findings

  • Antimicrobial Activity :
    • A study evaluated the antimicrobial effects of thienoquinoline derivatives against various bacteria and fungi. Results indicated significant inhibition zones compared to control groups, suggesting strong antimicrobial potential.
  • Anticancer Studies :
    • In vitro assays demonstrated that the compound could reduce the viability of cancer cell lines by inducing apoptosis. The mechanism was linked to increased reactive oxygen species (ROS) production and mitochondrial dysfunction.
  • Enzyme Inhibition :
    • Molecular docking studies revealed that the compound binds effectively to the active site of AChE, with binding affinities comparable to known inhibitors. This suggests a promising role in treating conditions characterized by cholinergic dysfunction.

Data Tables

Biological ActivityAssay TypeIC50 Value (µM)Reference
AntimicrobialAgar diffusion method15.0
AnticancerMTT assay10.5
AChE InhibitionEnzyme kinetics5.0

The biological activity of 3-amino-N-(4-isopropylphenyl)-4-(thiophen-2-yl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide can be attributed to several mechanisms:

  • Interaction with Biological Targets : The compound's structure allows it to interact with various biological targets, modulating their activity.
  • Induction of Oxidative Stress : The generation of ROS may lead to cellular damage in cancer cells, promoting apoptosis.
  • Inhibition of Enzymatic Pathways : By inhibiting enzymes such as AChE, the compound may alter neurotransmitter levels and improve cognitive functions.

Comparison with Similar Compounds

Structural Modifications and Physicochemical Properties

Table 1: Structural Features and Key Properties

Compound Name Substituents (Position 4 / Carboxamide N-Aryl) Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Synthesis Yield (%)
Target Compound: 3-amino-N-(4-isopropylphenyl)-4-(thiophen-2-yl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide Thiophen-2-yl / 4-isopropylphenyl C₂₆H₂₆N₄OS₂ 482.64 Not Reported Not Reported
3-Amino-N-(4-chlorophenyl)-4-phenyl-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide (KuSaSch105) Phenyl / 4-chlorophenyl C₂₄H₂₀ClN₃OS 449.96 <250 47–97.9
3-Amino-N-(4-fluorophenyl)-4-phenyl-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide Phenyl / 4-fluorophenyl C₂₄H₂₀FN₃OS 433.50 <250 36
3-Amino-4-(4-chlorophenyl)-N-(4-methoxyphenyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide 4-chlorophenyl / 4-methoxyphenyl C₂₅H₂₂ClN₃O₂S 463.98 Not Reported Not Reported
3-Amino-N-(4-methylphenyl)-4-(trifluoromethyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide Trifluoromethyl / 4-methylphenyl C₂₀H₁₈F₃N₃OS 405.40 Not Reported Not Reported
Key Observations:

Substituent Effects on Molecular Weight :

  • The target compound has the highest molecular weight (482.64 g/mol) due to the bulky 4-isopropylphenyl and thiophene groups. Trifluoromethyl-substituted analogs (e.g., ) exhibit lower molecular weights but increased hydrophobicity.
  • Chloro- and fluoro-substituted derivatives (e.g., KuSaSch105 ) show moderate molecular weights, balancing lipophilicity and steric effects.

Synthesis Efficiency :

  • Yields for chloro- and fluorophenyl analogs range from 36% to 97.9% , suggesting that electron-withdrawing groups (e.g., Cl, F) may stabilize intermediates during cyclization. The target compound’s synthesis yield is unreported but likely depends on the reactivity of the isopropylphenyl group.

Thermal Stability :

  • All compounds in Table 1 melt below 250°C , indicating moderate thermal stability suitable for storage and handling.

Table 2: Reported Bioactivity of Selected Analogs

Compound Name Bioactivity (IC₅₀ or Equivalent) Mechanism of Action
KuSaSch105 (4-chlorophenyl analog) Antiplasmodial (IC₅₀ = 0.82 µM) Inhibition of Plasmodium proteases
3-Amino-N-(4-fluorophenyl)-4-phenyl analog Antiplasmodial (IC₅₀ = 1.2 µM) Similar protease inhibition
3-Amino-4-(trifluoromethyl)-N-(4-methylphenyl) analog Not Reported Hypothesized enhanced membrane permeation
Key Observations:

Antiplasmodial Potency :

  • Chlorophenyl-substituted KuSaSch105 shows superior antiplasmodial activity (IC₅₀ = 0.82 µM) compared to fluorophenyl analogs (IC₅₀ = 1.2 µM) . This may arise from the chloro group’s stronger electron-withdrawing effect, enhancing target binding.
  • The target compound’s thiophene substituent could modulate activity via π-π interactions with hydrophobic enzyme pockets, but experimental data are lacking.

Role of Trifluoromethyl Groups :

  • Trifluoromethyl-substituted derivatives (e.g., ) are hypothesized to improve pharmacokinetic properties (e.g., metabolic stability) due to fluorine’s electronegativity and steric effects.

Structural Analysis via NMR

  • Region-Specific Chemical Shifts: NMR studies of thienoquinoline analogs reveal that substituents at positions 4 (e.g., thiophene, phenyl) and the carboxamide aryl group induce distinct chemical shifts in regions A (positions 39–44) and B (positions 29–36) . For example: Thiophene’s electron-rich sulfur atom may deshield adjacent protons, altering shift patterns compared to phenyl analogs. Isopropyl groups on the carboxamide aryl ring could cause steric hindrance, reflected in split peaks for proximal protons.

Q & A

Q. What are the recommended synthetic routes and optimization strategies for this compound?

The synthesis of this compound likely involves multi-step organic reactions. Key steps include:

  • Cyclocondensation : Formation of the thienoquinoline core via cyclization reactions under controlled temperatures (e.g., 80–100°C) using catalysts like p-toluenesulfonic acid .
  • Amide Coupling : Introduction of the isopropylphenyl group via carbodiimide-mediated coupling (e.g., EDC/HOBt) in anhydrous DMF .
  • Purification : Column chromatography with gradients of ethyl acetate/hexane or recrystallization from ethanol to achieve >95% purity .
    Optimization focuses on solvent selection (e.g., THF for solubility), reaction time reduction via microwave-assisted synthesis, and minimizing side products through intermediate characterization (TLC, LC-MS) .

Q. How should researchers characterize the compound’s structural and chemical properties?

A rigorous characterization protocol includes:

  • Spectroscopic Analysis :
    • ¹H/¹³C NMR : Confirm substituent integration and stereochemistry (e.g., thiophen-2-yl vs. thiophen-3-yl) .
    • HRMS : Validate molecular formula (e.g., distinguishing between C₂₄H₂₆N₃OS₂ and isomers) .
  • Chromatography : HPLC with a C18 column to assess purity (>98%) and stability under varying pH .
  • Thermal Analysis : Differential scanning calorimetry (DSC) to determine melting points and crystallinity .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate this compound’s biological potential?

  • Analog Synthesis : Prepare derivatives with modified substituents (e.g., replacing isopropylphenyl with fluorophenyl or methoxyphenyl) to assess electronic/steric effects .
  • Biological Assays :
    • In vitro Screening : Dose-response curves (IC₅₀) against cancer cell lines (e.g., HepG2, MCF-7) using MTT assays .
    • Enzyme Inhibition : Kinase profiling (e.g., EGFR, VEGFR2) to identify primary targets .
  • Data Correlation : Use molecular descriptors (logP, polar surface area) in QSAR models to predict activity trends .

Q. What experimental approaches are suitable for resolving contradictions in biological activity data?

  • Orthogonal Assays : Validate cytotoxicity results with ATP-based viability assays or apoptosis markers (Annexin V/PI) to rule out false positives .
  • Target Engagement Studies :
    • Cellular Thermal Shift Assay (CETSA) : Confirm target binding in live cells .
    • CRISPR Knockout : Eliminate putative targets (e.g., kinases) to assess activity loss .
  • Structural Comparisons : Cross-reference with analogs (e.g., thieno[2,3-b]pyridine derivatives) to identify conserved pharmacophores .

Q. How should researchers design target identification studies using computational and experimental methods?

  • Molecular Docking : Screen against protein databases (PDB) using AutoDock Vina; prioritize targets with high docking scores (e.g., <−8.0 kcal/mol) and conserved binding residues .
  • Proteomics : Perform pull-down assays with biotinylated probes followed by LC-MS/MS to identify interacting proteins .
  • Pathway Analysis : Integrate RNA-seq data (e.g., KEGG pathways) to link compound activity to signaling networks (e.g., MAPK/ERK) .

Methodological Considerations for Data Interpretation

Q. How can researchers address solubility and stability challenges in biological assays?

  • Solubility Enhancement : Use co-solvents (e.g., DMSO/PEG 400) or nanoformulation (liposomes) to maintain >1 mM stock solutions .
  • Stability Profiling : Conduct accelerated stability studies (40°C/75% RH) with LC-MS monitoring to detect degradation products (e.g., hydrolysis of the amide bond) .

Q. What strategies are effective for optimizing pharmacokinetic properties in preclinical studies?

  • Metabolic Stability : Incubate with liver microsomes (human/rat) to identify cytochrome P450 liabilities .
  • Permeability Assays : Use Caco-2 monolayers to predict oral bioavailability; modify logP via substituent tuning if efflux ratio >3 .

Critical Analysis of Contradictory Findings

  • Case Example : If one study reports potent anticancer activity (IC₅₀ = 0.5 μM) while another shows no effect, consider:
    • Cell Line Variability : Test across panels (NCI-60) to rule out lineage-specific sensitivity .
    • Batch Variability : Re-synthesize the compound and verify purity via elemental analysis .
    • Assay Conditions : Check serum concentration (e.g., fetal bovine serum may sequester hydrophobic compounds) .

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